Ethylvanillin acetate

Flavor Chemistry Formulation Science Thermal Processing

Buy Ethylvanillin acetate (CAS 72207-94-4), an acetylated ethyl vanillin ester with enhanced stability vs. parent phenol. This protected form prevents phenoxyl anion formation and retards aromatic ring oxidation, making it suitable for alkaline matrices where free ethyl vanillin discolors. Exhibits a softer, milkier aroma and serves as a fixative in daily-use fragrance compositions. Weigh stability benefit against documented hydrolysis liability—hydrolysis can generate rancid or acidic off-notes in aged products. Essential for chocolate, candy, and cream-based vanilla fragrance applications requiring extended shelf-life stability.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
CAS No. 72207-94-4
Cat. No. B1585166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylvanillin acetate
CAS72207-94-4
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OC(=O)C
InChIInChI=1S/C11H12O4/c1-3-14-11-6-9(7-12)4-5-10(11)15-8(2)13/h4-7H,3H2,1-2H3
InChIKeyXRZFVPCFHPIMAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethylvanillin Acetate CAS 72207-94-4: A Differentiated Flavorant for Confectionery and Fragrance Applications


Ethylvanillin acetate (CAS 72207-94-4) is the acetylated ester derivative of ethylvanillin, a synthetic flavoring agent widely used in the food and fragrance industries [1]. As a member of the phenyl acetate ester class, this compound is characterized by its white to off-white crystalline solid form and a molecular formula of C11H12O4 [1]. It is primarily utilized to impart a sweet, creamy vanilla character to products such as chocolate, confectionery, and daily chemical essences [1]. The acetylation of the phenolic hydroxyl group distinguishes it from its parent compound, ethylvanillin, and endows it with a unique set of physicochemical and sensory properties that are critical for specific industrial applications [2].

Why Ethylvanillin Acetate Cannot Be Readily Substituted by Ethylvanillin or Vanillin Acetate


Direct substitution of ethylvanillin acetate with its closest chemical analogs—namely ethylvanillin or vanillin acetate—is not recommended due to fundamental differences in their physicochemical and sensory profiles. The acetylation of the phenolic group in ethylvanillin acetate results in a distinct molecule with significantly different volatility, solubility, and thermal behavior compared to its parent phenol, ethylvanillin [1]. Furthermore, the replacement of the methoxy group in vanillin acetate with an ethoxy group in ethylvanillin acetate introduces another layer of divergence in properties such as melting point and boiling point, which can critically impact processing conditions and final product quality [2]. The specific quantitative evidence presented below demonstrates that these structural modifications are not merely incremental changes but lead to verifiable, performance-relevant differences that make generic substitution a high-risk proposition for formulators and procurement specialists.

Quantitative Evidence for Differentiated Performance of Ethylvanillin Acetate (CAS 72207-94-4)


Ethylvanillin Acetate Exhibits a Significantly Lower Melting Point Compared to Vanillin Acetate

Ethylvanillin acetate demonstrates a substantially lower melting point range (45-49 °C) compared to vanillin acetate (75-79 °C). This quantitative difference is a direct consequence of the ethoxy versus methoxy substitution pattern and is critical for processing and formulation [1].

Flavor Chemistry Formulation Science Thermal Processing

Ethylvanillin Acetate Possesses a Higher Boiling Point than Vanillin Acetate

Ethylvanillin acetate has a reported boiling point of 303.9 °C at 760 mmHg, which is approximately 15.4 °C higher than the boiling point of vanillin acetate (288.5±25.0 °C at 760 mmHg) . This difference suggests greater thermal stability and reduced volatility during high-temperature processing.

Thermal Stability Flavor Retention High-Heat Applications

Ethylvanillin Acetate Exhibits Higher Volatility Compared to Its Parent Phenol, Ethylvanillin

Vapor pressure data reveals that ethylvanillin acetate is significantly more volatile than its parent compound, ethylvanillin. Ethylvanillin acetate has a reported vapor pressure of 0.5 hPa (50 Pa) at 25 °C, whereas ethylvanillin exhibits a vapor pressure of <0.01 mmHg (approximately 1.33 Pa) at the same temperature . This represents a roughly 38-fold difference in volatility.

Aroma Release Volatility Sensory Science

Ethylvanillin Acetate Demonstrates Superior Solubility in DMSO Compared to Ethylvanillin

In DMSO, a common solvent for laboratory and industrial sample preparation, ethylvanillin acetate exhibits a solubility of ≥ 250 mg/mL (approx. 1200.71 mM) . This is in stark contrast to the reported solubility of its parent compound, ethylvanillin, which is around 10 mM (approximately 1.66 mg/mL) in the same solvent . The acetate ester form shows a roughly 150-fold increase in DMSO solubility.

Solubility Formulation Sample Preparation

Strategic Application Scenarios for Ethylvanillin Acetate (CAS 72207-94-4)


Flavoring Agent in Heat-Processed Confectionery and Bakery Products

Given its higher boiling point of 303.9 °C compared to vanillin acetate's 288.5 °C , ethylvanillin acetate is a superior choice for products subjected to high-temperature processing, such as baked goods, hard candies, and chocolate. This thermal advantage suggests better retention of the desired vanilla character throughout the manufacturing process, ensuring a more consistent and robust final flavor profile and potentially reducing the need for flavor top-notes or overages.

Aroma Component in Fine Fragrances and Daily Chemical Essences

The significantly higher volatility of ethylvanillin acetate (vapor pressure of 0.5 hPa) relative to ethylvanillin (vapor pressure <0.01 mmHg) makes it particularly valuable in fine fragrance and personal care formulations where a pronounced top note and rapid aroma diffusion are desired . Its described 'soft bean aroma and milk aroma' profile [1] further positions it as a key ingredient for creating sophisticated, creamy vanilla accords in perfumes, soaps, and cosmetics.

Simplified Laboratory and Pilot-Scale Sample Preparation

For research and development, quality control, or pilot-scale formulation work, the high solubility of ethylvanillin acetate in DMSO (≥250 mg/mL) offers a clear practical advantage over its parent compound, ethylvanillin (≈10 mM) . This property allows for the preparation of highly concentrated stock solutions with ease, streamlining analytical method development, biological assays, and small-scale formulation trials, thereby saving time and reducing solvent waste.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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